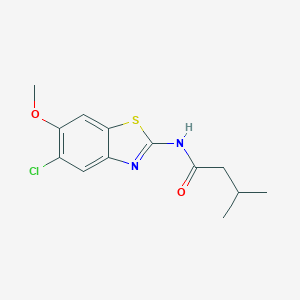
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzothiazole derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are known to play a critical role in the development and progression of cancer. By inhibiting HDACs, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide may alter the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, induce cell cycle arrest and apoptosis, and inhibit the activity of HDACs. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to possess antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool compound for investigating the role of HDACs in various biological processes. However, one of the limitations of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer. Another potential direction is to investigate its role in regulating gene expression in other biological processes. Furthermore, future research can focus on developing more potent derivatives of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide with improved solubility and selectivity for HDACs. Overall, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a valuable tool compound that has the potential to contribute to our understanding of various biological processes and to the development of new therapeutic agents for cancer.
Synthesis Methods
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 5-chloro-6-methoxy-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base. The reaction yields N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide as a white crystalline solid with a melting point of 169-171°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively used in scientific research as a tool compound to investigate various biological processes. It has been shown to possess antitumor, antifungal, and antibacterial activities. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
properties
Molecular Formula |
C13H15ClN2O2S |
|---|---|
Molecular Weight |
298.79 g/mol |
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H15ClN2O2S/c1-7(2)4-12(17)16-13-15-9-5-8(14)10(18-3)6-11(9)19-13/h5-7H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
LKTXRVWBVKLAPE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244439.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244440.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B244443.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B244445.png)
![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244446.png)
![2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244447.png)
![3-Chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244448.png)
![4-Ethoxy-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244449.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide](/img/structure/B244450.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244452.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)